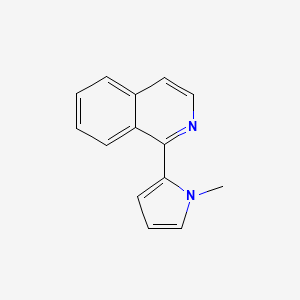
1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isoquinoline derivatives with pyrrole derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce dihydroisoquinoline derivatives .
Applications De Recherche Scientifique
1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylisoquinoline: Similar in structure but lacks the pyrrole ring.
2-Methylisoquinoline: Another isoquinoline derivative with a methyl group at a different position.
1-(1H-Pyrrol-2-yl)isoquinoline: Similar but without the methyl group on the pyrrole ring.
Uniqueness
1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline is unique due to the presence of both isoquinoline and pyrrole rings, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H12N2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-(1-methylpyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C14H12N2/c1-16-10-4-7-13(16)14-12-6-3-2-5-11(12)8-9-15-14/h2-10H,1H3 |
Clé InChI |
WLVPGIHBCXXMTO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


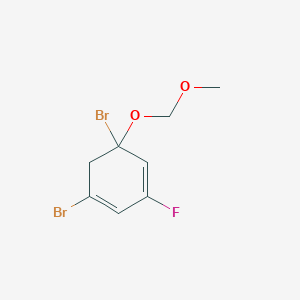
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
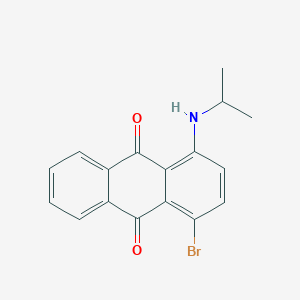
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
![3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)
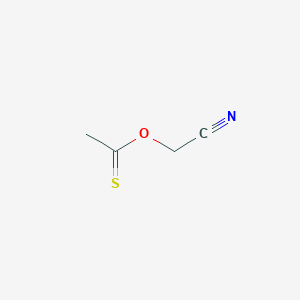
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14112270.png)
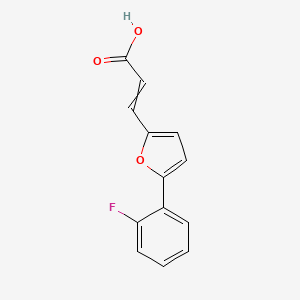
![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)


